molecular formula C15H12O4 B2652585 (E)-2-oxo-2-phenylethyl 3-(furan-2-yl)acrylate CAS No. 306955-58-8

(E)-2-oxo-2-phenylethyl 3-(furan-2-yl)acrylate

Cat. No.: B2652585
CAS No.: 306955-58-8
M. Wt: 256.257
InChI Key: RSUWHRKPYOPNBV-CMDGGOBGSA-N
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Description

The compound “Ethyl (E)-3-(furan-2-yl)acrylate” is a related compound with the molecular formula C9H10O3 . It’s a simple structure with an average mass of 166.174 Da .


Synthesis Analysis

A study evaluated the synthesis and antifungal effects of (E)-3-(furan-2-yl)acrylic acid . The synthesis of the compound showed a yield of 88%, considered high .


Molecular Structure Analysis

The molecular structure of “Ethyl (E)-3-(furan-2-yl)acrylate” consists of a furan ring attached to an acrylate group .


Chemical Reactions Analysis

The reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol yields dimethyl 4-oxoheptanedioate . The reaction involves protonation at the furan 3- or 5-position with a subsequent attack of methanol on the carbonyl group that was formed followed by an acetal cleavage .


Physical and Chemical Properties Analysis

The physical and chemical properties of “Ethyl (E)-3-(furan-2-yl)acrylate” include a molecular formula of C9H10O3, an average mass of 166.174 Da, and a monoisotopic mass of 166.062988 Da .

Scientific Research Applications

Stereoselective Synthesis

The Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan serves as a versatile template for the stereoselective synthesis of mono- and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC). These hydroxylated ACHC derivatives are considered useful building blocks for β-peptides, highlighting the compound's role in facilitating the creation of complex organic molecules with potential applications in drug design and synthetic biology (Masesane & Steel, 2004).

Polymerization and Lithium Ion Conductors

A novel approach to achieving polymers with significant lithium ion conductivity involves the polymerization of acrylates and methacrylates containing 2-oxo-1,3-dioxolane (cyclic carbonate) side chains. These polymers, containing structural elements of the solvent propylene carbonate (PC) firmly attached to the polymer host, demonstrate the chemical's potential in the development of advanced materials for energy storage applications (Britz, Meyer, & Wegner, 2007).

Biocompatible Polymers

The synthesis of two acrylate monomers with six-member cyclic ortho ester groups, namely 2-(1,3-dioxan-2-yloxy)ethyl acrylate (DEA) and 2-(5,5-dimethyl-1,3-dioxan-2-yloxy) ethyl acrylate (DMDEA), leads to the development of thermoresponsive copolymers. These copolymers, soluble in water at low temperatures but exhibiting association behaviors below the cloud point, indicate the compound's utility in creating biocompatible materials that can respond to environmental changes, with potential applications in drug delivery systems and tissue engineering (Qiao et al., 2010).

Catalysis and Biomass Conversion

The compound's derivatives play a role in catalysis, as shown in the selective transformation of biomass-derived furfural in alcohols. This demonstrates the chemical's relevance in sustainable chemistry and biomass utilization, contributing to the development of eco-friendly chemical processes (Ning et al., 2017).

Mechanism of Action

The antifungal effects of propyl (E)-3-(furan-2-yl) acrylate were evaluated against Candida species . The compound was observed to inhibit the ergosterol biosynthesis by yeast .

Properties

IUPAC Name

phenacyl (E)-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-14(12-5-2-1-3-6-12)11-19-15(17)9-8-13-7-4-10-18-13/h1-10H,11H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUWHRKPYOPNBV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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